molecular formula C22H25N3O6S B2904527 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 898418-49-0

2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B2904527
CAS No.: 898418-49-0
M. Wt: 459.52
InChI Key: QCGHMPXOXGGMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide (CAS 898418-49-0) is a specialized organic compound with a molecular formula of C22H25N3O6S and a molecular weight of 459.52 g/mol . This complex molecule features a unique spirocyclic architecture comprising a 1-oxa-4,8-diazaspiro[4.5]decane core system, which is functionalized with a benzenesulfonyl group and an N-(4-methoxyphenyl)-2-oxoacetamide unit . This specific structural combination confers potential enhanced metabolic stability and binding selectivity for targeted biological investigations, making it a valuable candidate for pharmaceutical research and development. The core 1-oxa-4,8-diazaspiro[4.5]decane scaffold is known to be of significant interest in medicinal chemistry . The incorporation of the benzenesulfonyl group is a common strategy in drug design to modulate physicochemical properties and enhance selectivity for specific biological targets. The presence of the 4-methoxyphenyl acetamide moiety may contribute to optimal lipophilicity, potentially facilitating membrane penetration and bioavailability in experimental models . The compound's structural complexity, indicated by a TPSA of 114 Ų and an XLogP3 of 1.9, suggests a balance between solubility and permeability, which is crucial for bioactive molecules . This compound is intended for research applications only, specifically for use in laboratory settings. It shows significant promise for exploring enzyme inhibition mechanisms, receptor interaction studies, and other targeted biological activities without inducing non-specific effects . Researchers are investigating its potential within the broader context of benzenesulfonamide-acetamide derivatives, a class known for its relevance in developing novel therapeutic agents . It is supplied with a minimum purity of 90% and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-30-18-9-7-17(8-10-18)23-20(26)21(27)24-13-11-22(12-14-24)25(15-16-31-22)32(28,29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGHMPXOXGGMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The target compound shares functional groups with several analogs, enabling comparisons of molecular geometry, hydrogen bonding, and stability (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Hydrogen-Bonding Interactions Software Used for Analysis
Target Compound ~487.54* Spirocyclic oxa-diaza, benzenesulfonyl, acetamide Anticipated N–H···O, C–H···O (theoretical) SHELXL
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide () ~396.42 Sulfonamide, acetamide, methoxyphenyl N–H···O, C–H···O (observed) SHELX , WinGX
N-(4-sec-Butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide () ~549.70 Hexahydrobenzothienopyrimidine, acetamide Not reported N/A

*Calculated based on molecular formula.

Key Observations:

Spirocyclic vs. Linear Systems : The target’s spirocyclic core likely reduces conformational flexibility compared to the linear sulfonamide-acetamide chain in ’s compound. This rigidity could improve metabolic stability or binding specificity .

Hydrogen Bonding : ’s compound exhibits N–H···O and C–H···O interactions, stabilizing its crystal lattice. The target compound is expected to display similar interactions but with additional contributions from the spirocyclic oxygen and nitrogen atoms .

Crystallographic and Computational Methodologies

The structural elucidation of analogs like ’s compound relies on crystallographic tools such as SHELX and WinGX. SHELXL () is widely used for small-molecule refinement, ensuring high precision in bond-length and angle measurements . WinGX () provides an integrated suite for data processing, which may explain the robust hydrogen-bonding analysis in . For the target compound, similar methodologies would likely be employed, with SHELXL enabling precise modeling of its spirocyclic system.

Biological Activity

The compound 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes available research findings on its biological activity, including case studies and relevant data.

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 443.5 g/mol
  • Purity : Typically ≥ 95%

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to the target compound exhibit notable antitumor activity. For instance, derivatives containing benzimidazole and benzothiazole nuclei have been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), using both 2D and 3D cell culture assays.

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5492.12 ± 0.214.01 ± 0.95
Compound BHCC8275.13 ± 0.977.02 ± 3.25
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01

These findings suggest that compounds with similar spirocyclic structures may also possess effective antitumor properties through mechanisms such as DNA intercalation or binding within the minor groove of DNA, which is crucial for their therapeutic action .

Antimicrobial Activity

The antimicrobial potential of related compounds has been evaluated against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results from broth microdilution tests indicate that certain derivatives exhibit significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

The proposed mechanisms through which these compounds exert their biological effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may act as enzyme inhibitors, affecting pathways critical for tumor growth or bacterial survival.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit bacterial virulence factors.

Study on Antitumor Activity

A study focusing on a structurally similar compound demonstrated its effectiveness against lung cancer cell lines through a series of assays:

  • Cell Viability Assays : Conducted using MTS cytotoxicity assays confirmed the dose-dependent nature of the antitumor activity.
  • Mechanistic Studies : Further investigations revealed that the compound induced apoptosis in cancer cells via caspase activation pathways.

Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of compounds related to the target molecule:

  • Testing Methodology : Broth microdilution methods were employed as per CLSI guidelines.
  • Results : Several compounds showed promising results against both E. coli and S. aureus, indicating potential for development into therapeutic agents.

Q & A

Q. What are the key synthetic steps for synthesizing 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide, and how is purity ensured during synthesis?

  • Methodological Answer : Synthesis typically involves cyclization reactions to form the spirocyclic core, followed by sulfonylation and acetylation steps. For example, inert atmospheres (e.g., nitrogen) and controlled temperatures (0–5°C for sensitive steps) are critical to prevent side reactions . Purity is ensured via chromatographic techniques (e.g., HPLC or flash chromatography) and analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and spatial arrangement (e.g., spirocyclic protons resonate at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₈N₃O₆S: 522.17) .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Screening : Use palladium catalysts for coupling steps or base catalysts (e.g., K₂CO₃) for sulfonylation .
  • Temperature Gradients : Screen temperatures (e.g., 25–80°C) to balance reaction rate and byproduct formation .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Isotopic Labeling : Use deuterated analogs to confirm dynamic effects (e.g., rotamers) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What methods are recommended to evaluate the compound’s biological activity and interpret contradictory results across assays?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus; IC₅₀: 12.5 µg/mL) .
  • Anticancer : MTT assay (e.g., 48-hour exposure to MCF-7 cells; EC₅₀: 8 µM) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) .
  • Activity Profiling : Test analogs in parallel assays (e.g., kinase inhibition panels) .
  • Data Correlation : Use QSAR models to link structural features (e.g., logP, polar surface area) to bioactivity .

Q. What strategies mitigate impurities during scale-up of the synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/hexane) for recrystallization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate purity .
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound triphenylphosphine) for reactive intermediates .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • Stability-Indicating HPLC : Track degradation products (e.g., column: C18; mobile phase: acetonitrile/water) .

Q. What interdisciplinary applications (e.g., materials science) could this compound enable beyond pharmacology?

  • Methodological Answer :
  • Polymer Chemistry : Incorporate into spirocyclic monomers for thermally stable polymers (TGA analysis under N₂) .
  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd or Cu) in catalysis (monitor via ICP-MS) .

Q. How can computational tools predict the compound’s reactivity or binding modes with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (software: GROMACS) .
  • Quantum Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.